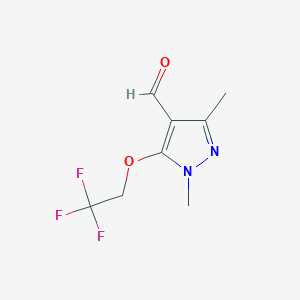
1,3-dimethyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carbaldehyde
説明
1,3-dimethyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carbaldehyde is a chemical compound that is widely used in scientific research. It is a pyrazole derivative that has been synthesized through various methods.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques
Various synthesis methods for pyrazole derivatives, including 1,3-dimethyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carbaldehyde, have been explored. These methods often involve multi-step reactions or specific reagents like Vilsmeier-Haak formylation (Attaryan et al., 2006), (Attaryan et al., 2008).
Chemical Modification
Researchers have conducted studies on modifying pyrazole derivatives to create new chemical entities, which can exhibit unique properties and potential applications in various fields. This includes the synthesis of compounds like 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives (Hote & Lokhande, 2014).
Structural Analysis
Advanced techniques such as NMR and mass spectroscopy are employed to analyze the structure of synthesized pyrazole derivatives, ensuring accuracy in their chemical characterization (Charmaine Arderne et al., 2021).
Applications in Material Science and Catalysis
Functionalized Building Blocks
Pyrazole derivatives are seen as valuable functionalized building blocks in material science. They can be used to synthesize various complex molecules with specific properties, like in the creation of fluorinated building blocks (Chizhov et al., 2017).
Catalytic Applications
These compounds have also found applications in catalysis, aiding in the synthesis of other complex molecules. For instance, their use in multi-component synthesis of pyridine-pyrimidines demonstrates their catalytic versatility (Rahmani et al., 2018).
Polymer Synthesis
Some pyrazole derivatives have been utilized in polymer synthesis, indicating their potential in creating novel polymeric materials (Maślińska-Solich et al., 1995).
Potential Biomedical Applications
Antimicrobial and Antioxidant Properties
Research has shown that some pyrazole derivatives exhibit antimicrobial and antioxidant properties, making them potential candidates for drug development (Bandgar et al., 2009).
Synthesis of Medical Agents
Synthesis studies focus on creating pyrazole-based compounds that could be used as core structures in various medical agents, such as antihyperglycemic agents (Kenchappa et al., 2017).
特性
IUPAC Name |
1,3-dimethyl-5-(2,2,2-trifluoroethoxy)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-5-6(3-14)7(13(2)12-5)15-4-8(9,10)11/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUSRUSDBWEITC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)OCC(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

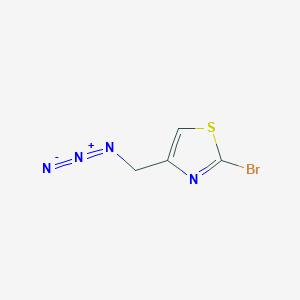
![7-Methoxy-5-(3-methoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2377175.png)
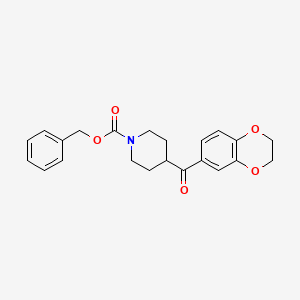

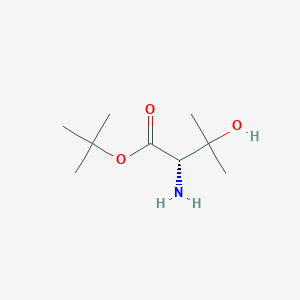
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2377184.png)
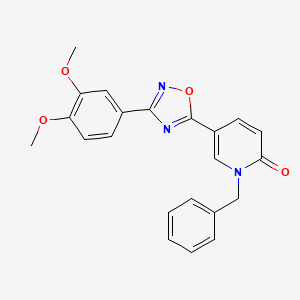

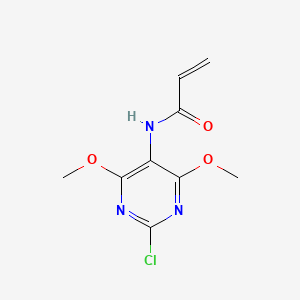
![1-[(2,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2377189.png)
![Methyl 1-allyl-2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2377192.png)

![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2377194.png)
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2377195.png)